molecular formula C18H16N4O2 B11140640 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11140640
M. Wt: 320.3 g/mol
InChI Key: OEEJFPKHJNNDOR-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds of this class are often studied for their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzofuran ring: Starting from a suitable phenol derivative, cyclization can be achieved using acid or base catalysis.

    Pyrazole ring formation: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling reactions: The benzofuran and pyrazole intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Final amide formation: The carboxylic acid group of the pyrazole is reacted with the amine group of the pyridine derivative to form the final carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions could target the pyrazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular pathways: Affecting processes like cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide analogs: Compounds with slight modifications in the benzofuran or pyrazole rings.

    Other pyrazole carboxamides: Compounds with different substituents on the pyrazole or carboxamide groups.

Uniqueness

    Structural Features: The specific arrangement of the benzofuran and pyrazole rings, along with the pyridine moiety, may confer unique biological activities.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(20-11-12-3-6-19-7-4-12)16-10-15(21-22-16)13-1-2-17-14(9-13)5-8-24-17/h1-4,6-7,9-10H,5,8,11H2,(H,20,23)(H,21,22)

InChI Key

OEEJFPKHJNNDOR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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